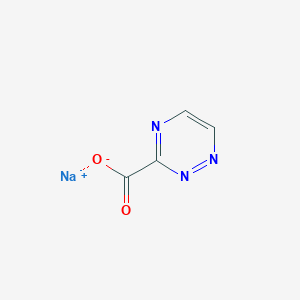

Sodium 1,2,4-triazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 1,2,4-triazine-3-carboxylate is a useful research compound. Its molecular formula is C4H2N3NaO2 and its molecular weight is 147.069. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Sodium 1,2,4-triazine-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives exhibit a wide range of biological activities:

- Anticancer Properties : Recent studies have shown that 1,2,4-triazine derivatives can induce apoptosis in cancer cells. For instance, derivatives tested against pancreatic ductal adenocarcinoma (PDAC) cells demonstrated significant cytotoxicity and altered metabolic pathways indicative of their potential as anticancer agents .

- Antimicrobial Activity : Compounds derived from this compound have been reported to possess antibacterial and antifungal properties. A study highlighted the effectiveness of triazine derivatives against various Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

- Neuroprotective Effects : Some studies suggest that triazine derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Synthesis of Bioactive Compounds

The synthesis of this compound is pivotal for developing new pharmaceuticals. It is often synthesized through reactions involving hydrazines and formamidine salts under mild conditions, yielding high purity and yield . This compound serves as a precursor for:

- Antiviral Drugs : this compound has been identified as an important intermediate in the synthesis of antiviral agents like ribavirin .

- Anti-inflammatory Agents : Various derivatives have shown promise in reducing inflammation and pain in preclinical models .

Agrochemical Applications

This compound also finds applications in agrochemicals:

- Herbicides and Pesticides : Triazine compounds are commonly used in agricultural chemistry for their herbicidal properties. They can inhibit specific metabolic pathways in plants and pests, making them effective as selective herbicides .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound derivatives on PDAC cell lines. The results indicated that certain derivatives not only induced apoptosis but also altered glycolytic metabolism in cancer cells. The most effective compounds showed IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Action

Research on coumarin-based triazoles demonstrated enhanced antimicrobial activity when combined with this compound. The study reported minimum inhibitory concentrations (MICs) ranging from 1 to 32 μg/mL against various pathogens .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The 1,2,4-triazine ring participates in inverse-electron-demand Diels-Alder (IEDDA) reactions due to its electron-deficient nature. For example:

-

Reaction with enamines : Forms fused pyridine derivatives via [4+2] cycloaddition.

-

Reaction with alkynes : Produces bicyclic intermediates under Cu(I) catalysis, as observed in triazole synthesis pathways .

Mechanism :

-

The electron-deficient triazine acts as a diene.

-

Dipolarophiles (e.g., enamines) attack the triazine’s α-position.

-

Ring closure generates fused heterocycles, often with regioselectivity influenced by substituents .

Nucleophilic Substitution

The triazine ring undergoes nucleophilic substitution at specific positions:

| Position | Reactivity | Example |

|---|---|---|

| C-5 | High (due to electron deficit) | Substitution with amines or thiols |

| C-3 | Moderate (stabilized by carboxylate) | Acylation or alkylation |

-

Amination : Reacts with primary amines at C-5 to form 5-amino derivatives (yields: 60–85%) .

-

Thiolation : Thiols displace chloride or nitro groups under basic conditions .

Decarboxylation and Ring Cleavage

The carboxylate group facilitates decarboxylation under acidic or thermal conditions:

-

Decarboxylation : At 120°C in H₂SO₄, forms 1,2,4-triazine (80% yield) .

-

Ring Cleavage : In strong bases (e.g., NaOH), the triazine ring breaks into smaller amines and CO₂ .

Pathway :

-

Deprotonation of the carboxylate.

-

Electron redistribution weakens the triazine ring.

Metal Coordination and Complexation

The carboxylate group acts as a ligand for transition metals:

| Metal | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (N,O) | Catalyzes cycloaddition reactions |

| Fe(III) | Monodentate (O) | Magnetic materials synthesis |

-

Cu(I) Complexes : Enhance regioselectivity in triazole formation .

-

Ag(I) Coordination : Stabilizes intermediates in oxidative coupling reactions .

Oxidation and Reduction

-

Oxidation : The triazine ring resists oxidation, but side-chain hydroxyl groups oxidize to ketones (e.g., using KMnO₄) .

-

Reduction : NaBH₄ reduces the ring to dihydrotriazine derivatives, altering electronic properties .

Comparative Reactivity with Analogues

Key differences from related compounds:

| Compound | Reactivity Profile |

|---|---|

| Sodium 1,3,5-triazine-2-thiol | Higher electrophilicity at C-4/C-6 |

| Sodium 1,2,3-triazole-4-carboxylate | Prefers [3+2] cycloaddition over IEDDA |

Eigenschaften

IUPAC Name |

sodium;1,2,4-triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLSDQBNXFPRZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.